molecular formula C8H10ClNO B13007319 2-(Chloromethyl)-3-methoxy-5-methylpyridine

2-(Chloromethyl)-3-methoxy-5-methylpyridine

Cat. No.: B13007319
M. Wt: 171.62 g/mol
InChI Key: WSNHMOHGHNWWLO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxy-5-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methoxy-5-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 3-methoxy-5-methylpyridine using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aldehydes, acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methoxy-5-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways . The methoxy group may also play a role in the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3-methoxy-5-methylpyridine is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methoxy-5-methylpyridine

InChI

InChI=1S/C8H10ClNO/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3

InChI Key

WSNHMOHGHNWWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCl)OC

Origin of Product

United States

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